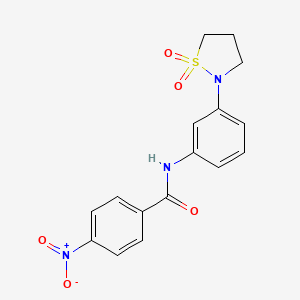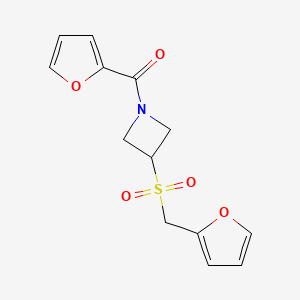
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13NO5S and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Phosphomolybdic Acid Catalysis : In a study by Reddy et al. (2012), furan-2-yl(phenyl)methanol was utilized in an aza-Piancatelli rearrangement process catalyzed by phosphomolybdic acid. This process yielded trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields (Reddy et al., 2012).
Tandem aza-Piancatelli/Michael Reaction : In another research, Reddy et al. (2012) demonstrated the use of furan-2-yl(phenyl)methanol derivatives in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This synthesis involved a tandem aza-Piancatelli/Michael reaction catalyzed by In(OTf)3, offering high selectivity and yield (Reddy et al., 2012).
Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives were investigated by Zheng et al. (2011) for their in vitro protein tyrosine kinase inhibitory activity. These derivatives, including novel furan-2-yl(phenyl)methanone compounds, displayed promising activities, sometimes exceeding that of genistein, a known reference compound (Zheng et al., 2011).
Corrosion Prevention : Singaravelu and Bhadusha (2022) synthesized a derivative, namely [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, for the prevention of mild steel corrosion in acidic medium. This compound demonstrated effective corrosion inhibition, qualifying as a mixed type inhibitor (Singaravelu & Bhadusha, 2022).
Biomedical Applications
Vascular Smooth Muscle Cell (VSMC) Inhibition : A series of new furan-2-yl(phenyl)methanones synthesized by Li Qing-shan (2011) were evaluated for their inhibitory activities against VSMC proliferation. Several new derivatives showed potent in vitro activity, indicating potential medical applications (Li Qing-shan, 2011).
Antimicrobial Activity : Kırılmış et al. (2009) synthesized dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives, assessing them for antimicrobial activity against various microorganisms. These compounds displayed weak antimicrobial activity (Kırılmış et al., 2009).
Polymerization Studies : Hu et al. (2016) investigated the polymerization of furan into benzofuran, an essential chemical conversion process for producing biofuels and other valuable chemicals. They found that solvents like methanol could suppress furan polymerization and enhance benzofuran formation (Hu et al., 2016).
Cytotoxicity Testing : A study by Công et al. (2020) synthesized and characterized 2-aroylbenzofuran-3-ols, testing their cytotoxicity on various human cancer cell lines. Several compounds showed significant inhibitory abilities, particularly on Hep-G2 cells (Công et al., 2020).
Propriétés
IUPAC Name |
furan-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHORAMPVHYCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641264.png)
![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)
![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
![3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2641267.png)
![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)
![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
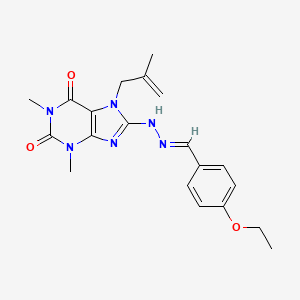
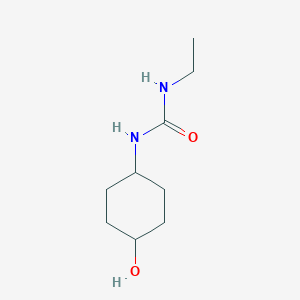
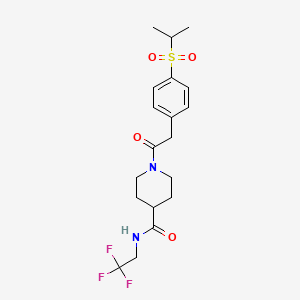

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)
